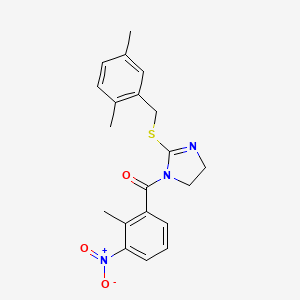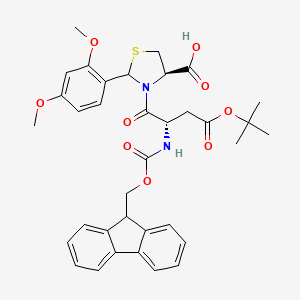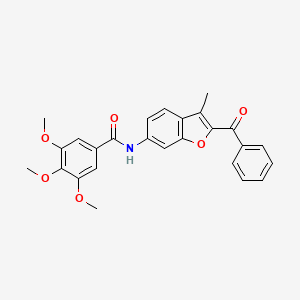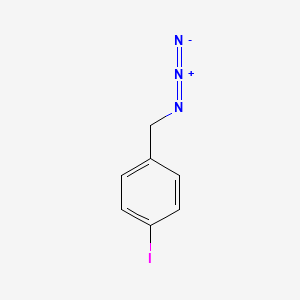
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of drug discovery. This compound belongs to the class of sulfonyl chlorides and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the covalent modification of the target enzyme or receptor. The sulfonyl chloride group of the compound reacts with the nucleophilic residues of the enzyme or receptor, leading to the formation of a covalent bond. This covalent modification results in the inhibition of the enzyme or receptor, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride are dependent on the target enzyme or receptor. For example, inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure, while inhibition of FAAH can lead to the elevation of endocannabinoid levels in the brain. The compound has also been shown to possess anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its potency and selectivity towards a wide range of enzymes and receptors. This makes it an attractive tool for studying the biological functions of these targets. However, the covalent modification of the target can also lead to non-specific effects, and the compound may not be suitable for studying enzymes or receptors that are involved in multiple physiological processes.
Orientations Futures
There are several future directions for the study of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One direction is the development of more potent and selective analogs of the compound. Another direction is the identification of new targets for the compound, which can lead to the development of new drugs for the treatment of diseases. Finally, the compound can also be used as a tool for studying the biological functions of enzymes and receptors, which can lead to a better understanding of their roles in physiological processes.
Méthodes De Synthèse
The synthesis of 1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-(2-fluoroethyl)-3-(hydroxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and propyl alcohol in the presence of triethylamine. The reaction proceeds under reflux conditions and yields the desired product in good yield.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in drug discovery. It has been shown to possess potent inhibitory activity against a wide range of enzymes and receptors, including carbonic anhydrase, FAAH, and TRPV1. These enzymes and receptors are involved in various physiological processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, inflammation, and pain.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O3S/c1-2-5-16-7-8-9(17(10,14)15)6-13(12-8)4-3-11/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXIZEDBCMRZEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738772.png)


![1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2738777.png)
![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2738778.png)
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2738786.png)



![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)